molecular formula C19H18BrN3O3S3 B2450953 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325977-30-8

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2450953
CAS No.: 325977-30-8
M. Wt: 512.46
InChI Key: PTELTKBELWSIHC-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom to the thiophene ring using brominating agents like N-bromosuccinimide (NBS).

    Sulfonylation: Attachment of the piperidin-1-ylsulfonyl group to the benzamide moiety using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.

    Substitution: The bromine atom on the thiophene ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
  • N-(4-(5-methylthiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro or methyl analogs.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3S3/c20-17-9-8-16(28-17)15-12-27-19(21-15)22-18(24)13-4-6-14(7-5-13)29(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTELTKBELWSIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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